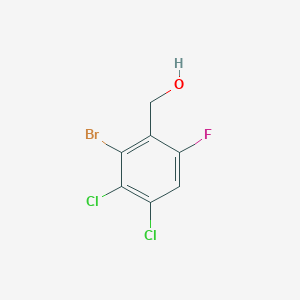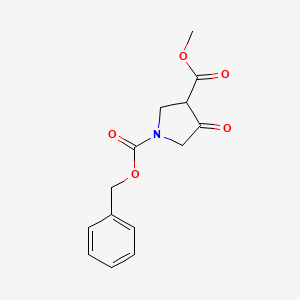
tert-Butyl (2-chloro-5-(trifluoromethoxy)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2-chloro-5-(trifluoromethoxy)phenyl)carbamate: is an organic compound characterized by the presence of a tert-butyl carbamate group attached to a phenyl ring substituted with chlorine and trifluoromethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-chloro-5-(trifluoromethoxy)phenyl)carbamate typically involves the reaction of 2-chloro-5-(trifluoromethoxy)aniline with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted position on the phenyl ring.
Oxidation and Reduction:
Coupling Reactions: The trifluoromethoxy group can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substitution Reactions: Products typically involve the replacement of the chlorine atom with another substituent.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the phenyl ring with another aromatic ring.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: Research into the biological activity of this compound is ongoing. It may serve as a lead compound for the development of new drugs due to its unique structural features .
Industry: In the materials science field, the compound’s stability and reactivity make it a candidate for the development of new materials with specific properties, such as improved thermal stability or resistance to degradation .
Mechanism of Action
Comparison with Similar Compounds
- 2-Chloro-5-(trifluoromethoxy)pyridine
- 2-(Trifluoromethoxy)benzaldehyde
Comparison:
- Unique Features: tert-Butyl (2-chloro-5-(trifluoromethoxy)phenyl)carbamate is unique due to the presence of both a tert-butyl carbamate group and a trifluoromethoxy group, which confer distinct chemical properties such as increased lipophilicity and stability.
- Similarities: Like other trifluoromethoxy-substituted compounds, it exhibits high stability and resistance to harsh chemical conditions .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C12H13ClF3NO3 |
|---|---|
Molecular Weight |
311.68 g/mol |
IUPAC Name |
tert-butyl N-[2-chloro-5-(trifluoromethoxy)phenyl]carbamate |
InChI |
InChI=1S/C12H13ClF3NO3/c1-11(2,3)20-10(18)17-9-6-7(4-5-8(9)13)19-12(14,15)16/h4-6H,1-3H3,(H,17,18) |
InChI Key |
CUTDSILEOVJUOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)OC(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Fluoro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13665328.png)
![Phenyl[4-(prop-2-en-1-yl)phenyl]methanone](/img/structure/B13665329.png)
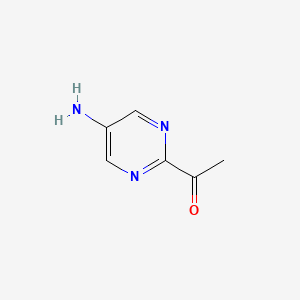
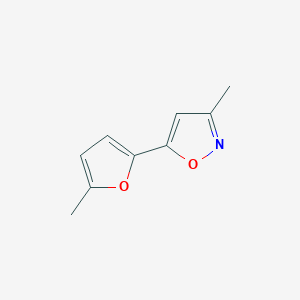
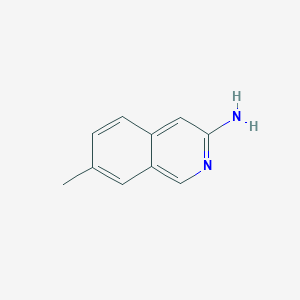
![6-Methoxypyrido[3,4-d]pyrimidine](/img/structure/B13665342.png)

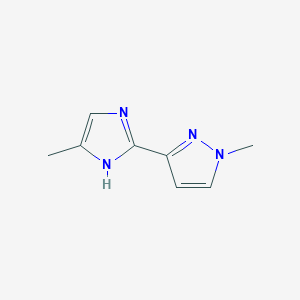

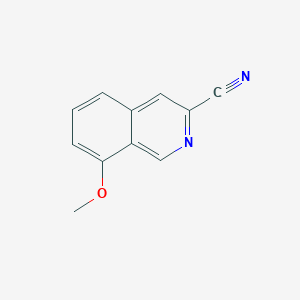
![9-Propyl-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13665390.png)

